Cas no 151096-09-2 (Moxifloxacin)

Moxifloxacin is a broad-spectrum fluoroquinolone antibiotic with potent activity against Gram-positive, Gram-negative, and atypical bacterial pathogens. Its mechanism of action involves inhibition of bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and transcription. Moxifloxacin exhibits excellent bioavailability, tissue penetration, and a prolonged half-life, allowing for once-daily dosing. It is particularly effective against respiratory tract infections, including community-acquired pneumonia and acute bacterial sinusitis, as well as skin and intra-abdominal infections. The compound demonstrates low resistance development compared to earlier fluoroquinolones, owing to its dual-target inhibition. Its stability in both oral and intravenous formulations enhances clinical utility. Moxifloxacin is contraindicated in patients with known hypersensitivity or QT prolongation risk.
Moxifloxacin structure
Moxifloxacin structure
Product Name:Moxifloxacin
CAS No:151096-09-2
MF:C21H24FN3O4
MW:401.4
MDL:MFCD04117996
CID:65233
PubChem ID:152946
Update Time:2025-11-02

Moxifloxacin Chemical and Physical Properties

Names and Identifiers

    • 1-Cyclopropyl-6-fluoro-7-((4aS,7aS)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
    • MOXIFLOXACIN
    • (1'S,6'S)-1-Cyclopropyl-7-(2,8-diazabicyclo[4.3.0]non-8-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
    • MAXIOFFOXACIN
    • Avdox
    • (R)-2,2-Diphenyl-3,3-(4-biphenanthrol
    • Moxifloxacin free base
    • (4αS-cis)-1-Cydopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(octahydro-6H-pyrrolo[3,4-b]pyridin-6-y1)-4-oxo-3-quinolinecarboxylic acid
    • Hydrochloride
    • Hydrochloride hydrate
    • Aids070017
    • Aids-070017
    • Moxifloxacin(Hclform)
    • Avelox (*hydrochloride*)
    • Moxifloxacin EP Impurity
    • Moxifloxacin hydrochloride impurity
    • Moxifloxacin hydrochloride
    • Moxifloxacin HCl
    • Avelox
    • Vigamox
    • Avalox
    • Moxifloxacin (Hydrochloride)
    • Izilox
    • Moxeza
    • DSSTox_RID_81224
    • DSSTox_CID_25921
    • DSSTox_GSID_45921
    • 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid, monohydrochloride
    • (4aS-cis)-1-Cyclopropyl-6-fluoro-1,4-dihydro-8-me
    • BCP9000962
    • CCRIS 8690
    • BCP22895
    • J01MA14
    • BRD-K66615216-003-14-8
    • Avelox IV
    • AB00171653_15
    • 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
    • NCGC00183881-11
    • SR-01000763482
    • MOXIFLOXACIN [MI]
    • EN300-1726094
    • Moxifloxacine
    • NSC-782304
    • S01AE07
    • 1-Cyclopropyl-6-Fluoro-8-Methoxy-7-[(4as,7as)-Octahydro-6h-Pyrrolo[3,4-B]pyridin-6-Yl]-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid
    • MOXIFLOXACIN [WHO-DD]
    • 1-Cyclopropyl-6-fluoro-7-((4aS,7aS)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylicacid
    • AS-41986
    • BCP0726000137
    • 7-[(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
    • MXFX
    • DTXSID3048491
    • 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-3-quinolinecarboxylic acid
    • DB00218
    • GLXC-03039
    • NCGC00183881-09
    • moxyfloxacin
    • MXF
    • Zimoxin
    • 151096-09-2
    • RKL10080
    • Avolex
    • BAY 12-8039 (*Hydrochloride*)
    • MFX
    • 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aR,7aR)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid
    • 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo(3,4-b)pyridin-6-yl)-4-oxo-
    • D08237
    • BDBM50366824
    • Q424940
    • moxifloxacinum
    • Moxifloxacino
    • 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-
    • NS00000171
    • MOXIFLOXACIN [INN]
    • BRD-K66615216-003-13-0
    • BAY-128039
    • CHEBI:63611
    • 1-cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
    • Moxifloxacin [INN:BAN]
    • AC-25913
    • CCG-221192
    • AB00171653-13
    • AB00171653-11
    • Actira (*Hydrochloride*)
    • DTXCID9028465
    • HY-66011A
    • HSDB 8026
    • NCGC00271749-08
    • s5535
    • AR-270/43507941
    • HMS3715P05
    • Moxifloxacin (INN)
    • BAY128039
    • GTPL10915
    • AB00171653-14
    • EX-A016
    • U188XYD42P
    • 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoline-3-carboxylic acid
    • FABPRXSRWADJSP-MEDUHNTESA-N
    • MFCD04117996
    • Avelox IV (TN)
    • MOXIFLOXACIN [VANDF]
    • SR-01000763482-3
    • UNII-U188XYD42P
    • SBI-0206792.P001
    • NSC782304
    • AKOS015895251
    • CS-1895
    • SCHEMBL24007
    • 1-cyclopropyl-6-fluoro-8-methoxy-7-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
    • Moxifloxacin
    • MDL: MFCD04117996
    • Inchi: 1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1
    • InChI Key: IDIIJJHBXUESQI-DFIJPDEKSA-N
    • SMILES: Cl[H].FC1C([H])=C2C(C(C(=O)O[H])=C([H])N(C2=C(C=1N1C([H])([H])[C@]2([H])[C@@]([H])(C([H])([H])C([H])([H])C([H])([H])N2[H])C1([H])[H])OC([H])([H])[H])C1([H])C([H])([H])C1([H])[H])=O

Computed Properties

  • Exact Mass: 437.15200
  • Monoisotopic Mass: 401.175084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 727
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.6
  • Topological Polar Surface Area: 82.1

Experimental Properties

  • Color/Form: Quasi white crystal powder
  • Density: 1.408
  • Melting Point: 203-208 C
  • Boiling Point: 636.4°C at 760 mmHg
  • Flash Point: 338.7±31.5 °C
  • Refractive Index: 1.633
  • PSA: 83.80000
  • LogP: 3.56630
  • Specific Rotation: 23D -193°
  • Solubility: Poorly soluble in water, slightly soluble in ethanol, almost insoluble in acetone

Moxifloxacin Security Information

Moxifloxacin Customs Data

  • Customs Data:

    China Customs Code:

    29329970

Moxifloxacin Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
S e l l e c k ZHONG GUO
S5535-25mg
Moxifloxacin
151096-09-2 99.76%
25mg
¥794.9 2023-09-15
ChemScence
CS-1895-100mg
Moxifloxacin
151096-09-2 99.48%
100mg
$50.0 2022-04-27
ChemScence
CS-1895-500mg
Moxifloxacin
151096-09-2 99.48%
500mg
$110.0 2022-04-27
Ambeed
A667079-100mg
1-Cyclopropyl-6-fluoro-7-((4aS,7aS)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
151096-09-2 98+%
100mg
$13.00 2021-08-15
Ambeed
A667079-250mg
1-Cyclopropyl-6-fluoro-7-((4aS,7aS)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
151096-09-2 98+%
250mg
$19.00 2021-08-15
Ambeed
A667079-1g
1-Cyclopropyl-6-fluoro-7-((4aS,7aS)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
151096-09-2 98+%
1g
$42.00 2021-08-15
Ambeed
A667079-25g
1-Cyclopropyl-6-fluoro-7-((4aS,7aS)-hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
151096-09-2 98+%
25g
$145.00 2021-08-15
DC Chemicals
DC24178-100 mg
Moxifloxacin
151096-09-2 >98%
100mg
$100.0 2022-02-28
DC Chemicals
DC24178-500 mg
Moxifloxacin
151096-09-2 >98%
500mg
$200.0 2022-02-28
DC Chemicals
DC24178-1 g
Moxifloxacin
151096-09-2 >98%
1g
$400.0 2022-02-28

Moxifloxacin Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:151096-09-2)Moxifloxacin
Order Number:sfd491
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:151096-09-2)Moxifloxacin
Order Number:LE12764;LE5677086
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:07
Price ($):discuss personally
Email:18501500038@163.com

Additional information on Moxifloxacin

Moxifloxacin (CAS No. 151096-09-2): A Comprehensive Overview of Its Pharmacology, Clinical Applications, and Emerging Trends

Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, has garnered significant attention in both clinical and research settings due to its broad-spectrum activity against Gram-positive, Gram-negative, and atypical pathogens. With the CAS registry number 151096-09-2, this synthetic compound is widely recognized for its efficacy in treating respiratory, skin, and intra-abdominal infections. In recent years, the rise of antibiotic resistance and the demand for potent antimicrobial agents have made Moxifloxacin HCl a focal point in infectious disease management.

The molecular structure of Moxifloxacin features a unique 8-methoxy group, which enhances its activity against penicillin-resistant Streptococcus pneumoniae (PRSP) and other resistant strains. This characteristic aligns with current concerns about antimicrobial resistance (AMR), a hot topic in global health discussions. Clinicians frequently search for "Moxifloxacin vs Levofloxacin" or "Moxifloxacin side effects," reflecting the need for comparative efficacy and safety data. Studies highlight its superior lung tissue penetration, making it a first-line choice for community-acquired pneumonia (CAP).

From a pharmacological perspective, Moxifloxacin exhibits concentration-dependent bactericidal activity, inhibiting bacterial DNA gyrase and topoisomerase IV. Its oral bioavailability exceeds 90%, and it demonstrates a prolonged half-life (~12 hours), allowing for once-daily dosing—a convenience factor highly valued in outpatient treatment regimens. Recent Google Trends data shows spikes in searches for "Moxifloxacin eye drops," underscoring its expanding role in ophthalmic surgeries to prevent postoperative infections.

In the context of COVID-19, some studies explored Moxifloxacin as a potential adjunct therapy for secondary bacterial infections, though its use remains controversial. Meanwhile, the FDA-approved indications include acute bacterial sinusitis, acute exacerbations of chronic bronchitis, and uncomplicated skin infections. The drug interaction profile (e.g., QT prolongation risk with other medications) remains a critical discussion point in clinical pharmacology forums.

Emerging research investigates Moxifloxacin's potential in tuberculosis (TB) treatment, particularly for multidrug-resistant (MDR) cases. This aligns with WHO guidelines recommending later-generation fluoroquinolones for TB regimens. Environmental scientists also examine its ecotoxicology, as antibiotic residues in wastewater raise concerns about ecological impact—a subject gaining traction in sustainability-focused searches.

Quality control of Moxifloxacin API (Active Pharmaceutical Ingredient) involves rigorous HPLC analysis to verify purity per USP/EP monographs. Manufacturers must address polymorphic forms (CAS 151096-09-2 specifically denotes the hydrochloride salt). The pharmaceutical industry increasingly adopts green chemistry approaches for synthesis, responding to demands for environmentally friendly production methods.

Patient education materials emphasize proper Moxifloxacin dosage adherence to prevent resistance development. Common patient queries include "Can Moxifloxacin treat UTI?" (off-label for some urinary pathogens) and "food interactions with Moxifloxacin" (minimal effect, unlike older quinolones). These real-world questions highlight the need for accessible, accurate drug information.

Looking ahead, Moxifloxacin maintains relevance through ongoing clinical trials evaluating novel formulations and combination therapies. Its role in antimicrobial stewardship programs continues to evolve, balancing efficacy with resistance prevention—a duality central to modern infectious disease practice. As personalized medicine advances, pharmacogenomic factors influencing Moxifloxacin metabolism may further refine its therapeutic use.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:151096-09-2)Moxifloxacin
sfd491
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:151096-09-2)Moxifloxacin
LE12764;LE5677086
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email